1-(4-methoxyphenyl)-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-METHOXYPHENYL)-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a thienylcarbonyl group, and a piperidylamino group attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole-2,5-dione structure, followed by the introduction of the methoxyphenyl, thienylcarbonyl, and piperidylamino groups through various coupling reactions. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione: A similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
1-(4-METHOXYPHENYL)-3-{[1-(2-THIENYLCARBONYL)-4-PIPERIDYL]AMINO}-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[[1-(thiophene-2-carbonyl)piperidin-4-yl]amino]pyrrole-2,5-dione |
InChI |
InChI=1S/C21H21N3O4S/c1-28-16-6-4-15(5-7-16)24-19(25)13-17(20(24)26)22-14-8-10-23(11-9-14)21(27)18-3-2-12-29-18/h2-7,12-14,22H,8-11H2,1H3 |
InChI Key |
NLUMTCZIZLAJGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C(C2=O)NC3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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